Proglumid-Natriumsalz

Übersicht

Beschreibung

Proglumide sodium salt is a non-peptide cholecystokinin receptor antagonist. It is known for its ability to selectively block the effects of cholecystokinin, particularly in the central nervous system. This compound has been studied for its potential therapeutic applications, especially in the treatment of gastrointestinal disorders and pain management .

Wissenschaftliche Forschungsanwendungen

Proglumide sodium salt has been extensively studied for its applications in various fields:

Chemistry: Used as a reagent in the study of cholecystokinin receptors and their antagonists.

Biology: Investigated for its effects on macronutrient selection in animals and its role in cellular processes.

Medicine: Explored for its potential in treating gastrointestinal disorders, reducing gastric secretions, and enhancing the analgesic effects of opioid drugs.

Industry: Utilized in the development of pharmaceuticals targeting cholecystokinin receptors

Wirkmechanismus

Target of Action

Proglumide sodium salt primarily targets the cholecystokinin receptors (CCKR) . It is a non-peptide antagonist that has greater selectivity for the CCKA subtype . Cholecystokinin receptors play a crucial role in gastrointestinal motility and gastric secretions .

Mode of Action

Proglumide sodium salt acts by blocking the cholecystokinin receptors (CCKR) . This blocking action inhibits the effects of cholecystokinin, a hormone that stimulates the digestion of fat and protein by promoting the release of digestive enzymes from the pancreas and causing the gallbladder to contract .

Biochemical Pathways

The primary biochemical pathway affected by proglumide sodium salt is the cholecystokinin pathway . By blocking the CCK receptors, proglumide sodium salt inhibits the action of cholecystokinin, thereby reducing gastrointestinal motility and gastric secretions . This can lead to a decrease in the digestion of fats and proteins.

Pharmacokinetics

It is known to beorally active , suggesting that it can be absorbed through the gastrointestinal tract. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Proglumide sodium salt’s antagonistic action on the CCK receptors leads to a reduction in gastrointestinal motility and gastric secretions . This can have various effects, including the inhibition of CCK-stimulated amylase secretion and prevention of CCK-induced 2-deoxyglucose uptake in mouse pancreatic acini . It also blocks the growth of HT29 colon carcinoma cells in response to gastrin 17 treatment .

Biochemische Analyse

Biochemical Properties

Proglumide sodium salt plays a significant role in biochemical reactions. It interacts with cholecystokinin receptors, inhibiting their activity . This interaction with the cholecystokinin receptors is crucial in preventing CCK-induced biochemical reactions such as amylase secretion and 2-deoxyglucose uptake .

Cellular Effects

Proglumide sodium salt has profound effects on various types of cells and cellular processes. It influences cell function by blocking the growth of HT29 colon carcinoma cells in response to gastrin 17 treatment . This suggests that Proglumide sodium salt can impact cell signaling pathways and cellular metabolism.

Molecular Mechanism

The mechanism of action of Proglumide sodium salt involves binding interactions with cholecystokinin receptors, leading to their inhibition . This inhibition prevents the stimulation of amylase secretion and 2-deoxyglucose uptake, thereby altering gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of Proglumide sodium salt can vary with different dosages. For instance, a study showed neuroprotective effects of Proglumide sodium salt at dosages of 0, 250, 500, and 750mg/ml/kg in young rats that were experimentally induced with status epilepticus .

Metabolic Pathways

Proglumide sodium salt is involved in metabolic pathways related to the cholecystokinin system

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Proglumid-Natriumsalz wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von 4-Benzoylamino-5-Dipropylamino-5-oxopentansäure beinhalten, die dann in ihre Natriumsalzform umgewandelt wird. Die Synthese umfasst in der Regel die folgenden Schritte:

Bildung der Amidbindung: Dies beinhaltet die Reaktion von Benzoylchlorid mit Dipropylamin zur Bildung von N-Benzoyl-N’,N’-Dipropylamin.

Bildung der Oxopentansäure: Der Zwischenstoff wird dann mit Glutarsäureanhydrid umgesetzt, um 4-Benzoylamino-5-Dipropylamino-5-oxopentansäure zu bilden.

Umsetzung zum Natriumsalz: Der letzte Schritt beinhaltet die Neutralisation der Säure mit Natriumhydroxid zur Bildung von this compound.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, Reinigungsschritte und Qualitätskontrolle, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Arten von Reaktionen:

Substitutionsreaktionen: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Amid- und Carboxylatgruppen.

Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um ihre Bestandteile Amine und Säuren zu ergeben.

Häufige Reagenzien und Bedingungen:

Natriumhydroxid: Wird für den Neutralisationsschritt in der Synthese verwendet.

Benzoylchlorid und Dipropylamin: Wird für die Bildung der Amidbindung verwendet.

Glutarsäureanhydrid: Wird für die Bildung der Oxopentansäure verwendet.

Hauptprodukte, die gebildet werden:

N-Benzoyl-N’,N’-Dipropylamin: Zwischenprodukt in der Synthese.

4-Benzoylamino-5-Dipropylamino-5-oxopentansäure: Vorläufer der Natriumsalzform.

4. Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Als Reagenz in der Untersuchung von Cholezystokinin-Rezeptoren und deren Antagonisten.

Biologie: Untersucht auf seine Auswirkungen auf die Makronährstoff-Auswahl bei Tieren und seine Rolle in zellulären Prozessen.

Medizin: Erforscht auf sein Potenzial zur Behandlung von Magen-Darm-Erkrankungen, zur Reduzierung der Magensaftsekretion und zur Steigerung der analgetischen Wirkung von Opioid-Medikamenten.

Industrie: Verwendet bei der Entwicklung von Pharmazeutika, die auf Cholezystokinin-Rezeptoren abzielen

5. Wirkmechanismus

This compound wirkt als Cholezystokinin-Rezeptor-Antagonist und blockiert sowohl die CCKA- als auch die CCKB-Subtypen. Durch die Hemmung dieser Rezeptoren reduziert es die Magen-Darm-Motilität und die Magensaftsekretion. Darüber hinaus verstärkt es die analgetische Wirkung von Opioid-Medikamenten, indem es der Entwicklung von Toleranz vorbeugt. Die Verbindung wirkt auch als δ-Opioid-Rezeptor-Agonist, was zu ihren analgetischen Eigenschaften beiträgt .

Ähnliche Verbindungen:

Lorglumid-Natriumsalz: Ein weiterer Cholezystokinin-Rezeptor-Antagonist mit ähnlichen Eigenschaften, aber unterschiedlicher Selektivität und Potenz.

Zonisamid-Natriumsalz: Wird für andere therapeutische Anwendungen eingesetzt, hat aber einige strukturelle Ähnlichkeiten.

Eindeutigkeit: this compound ist einzigartig in seiner zweifachen Wirkung als Cholezystokinin-Rezeptor-Antagonist und δ-Opioid-Rezeptor-Agonist. Dieser duale Mechanismus macht es besonders effektiv bei der Verstärkung analgetischer Wirkungen und der Behandlung von Magen-Darm-Erkrankungen .

Vergleich Mit ähnlichen Verbindungen

Lorglumide sodium salt: Another cholecystokinin receptor antagonist with similar properties but different selectivity and potency.

Zonisamide sodium salt: Used for different therapeutic applications but shares some structural similarities.

Uniqueness: Proglumide sodium salt is unique in its dual action as a cholecystokinin receptor antagonist and a δ-opioid receptor agonist. This dual mechanism makes it particularly effective in enhancing analgesic effects and treating gastrointestinal disorders .

Eigenschaften

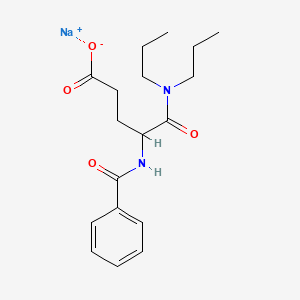

IUPAC Name |

sodium;4-benzamido-5-(dipropylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMWGCINVOIJSO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912821 | |

| Record name | Proglumide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99247-33-3 | |

| Record name | Proglumide sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099247333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proglumide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.